Cas no 1804882-36-7 (3,4-Dibromo-2-(difluoromethoxy)benzylamine)

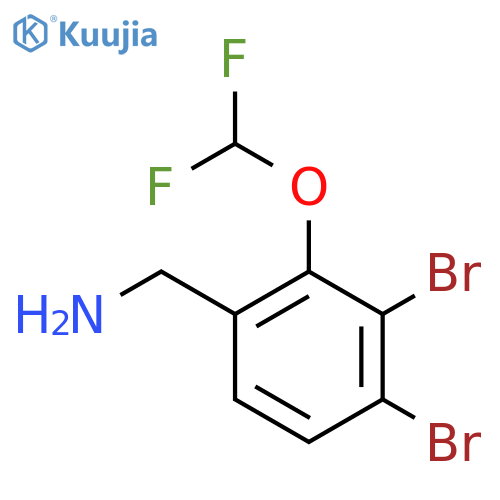

1804882-36-7 structure

商品名:3,4-Dibromo-2-(difluoromethoxy)benzylamine

CAS番号:1804882-36-7

MF:C8H7Br2F2NO

メガワット:330.952087640762

CID:4972174

3,4-Dibromo-2-(difluoromethoxy)benzylamine 化学的及び物理的性質

名前と識別子

-

- 3,4-Dibromo-2-(difluoromethoxy)benzylamine

-

- インチ: 1S/C8H7Br2F2NO/c9-5-2-1-4(3-13)7(6(5)10)14-8(11)12/h1-2,8H,3,13H2

- InChIKey: WJVPEEFUPRXHOK-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(CN)=C1OC(F)F)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- トポロジー分子極性表面積: 35.2

- 疎水性パラメータ計算基準値(XlogP): 3.1

3,4-Dibromo-2-(difluoromethoxy)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023414-250mg |

3,4-Dibromo-2-(difluoromethoxy)benzylamine |

1804882-36-7 | 97% | 250mg |

494.40 USD | 2021-06-24 | |

| Alichem | A013023414-500mg |

3,4-Dibromo-2-(difluoromethoxy)benzylamine |

1804882-36-7 | 97% | 500mg |

823.15 USD | 2021-06-24 | |

| Alichem | A013023414-1g |

3,4-Dibromo-2-(difluoromethoxy)benzylamine |

1804882-36-7 | 97% | 1g |

1,504.90 USD | 2021-06-24 |

3,4-Dibromo-2-(difluoromethoxy)benzylamine 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1804882-36-7 (3,4-Dibromo-2-(difluoromethoxy)benzylamine) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量